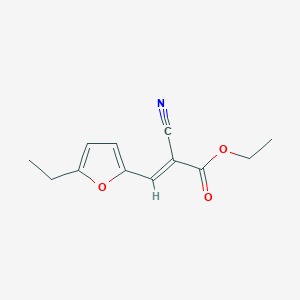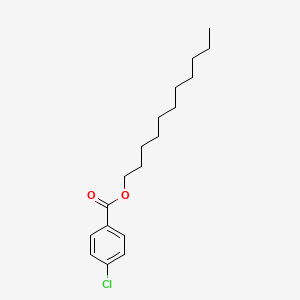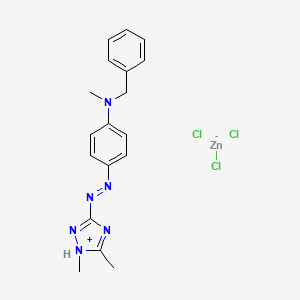
Methyldiphenylbismuthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyldiphenylbismuthine is an organobismuth compound with the chemical formula (C₆H₅)₂BiCH₃ It is a member of the organometallic compounds, specifically those containing bismuth
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyldiphenylbismuthine can be synthesized through the reaction of bismuth trichloride with methylmagnesium bromide and phenylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
- Dissolving bismuth trichloride in anhydrous ether.
- Adding methylmagnesium bromide and phenylmagnesium bromide to the solution.
- Stirring the mixture at low temperatures to facilitate the reaction.
- Isolating the product through filtration and purification techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification methods, such as column chromatography, enhances the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions: Methyldiphenylbismuthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth oxides.
Reduction: It can be reduced to form lower oxidation state bismuth compounds.
Substitution: this compound can participate in substitution reactions where the methyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Oxidation: Bismuth oxides.
Reduction: Lower oxidation state bismuth compounds.
Substitution: Various substituted bismuth compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyldiphenylbismuthine has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: this compound is explored for its applications in materials science, including the development of new materials with specific properties.
Wirkmechanismus
Methyldiphenylbismuthine can be compared with other organobismuth compounds such as triphenylbismuthine and trimethylbismuthine. While all these compounds share the presence of bismuth, this compound is unique due to its specific combination of methyl and phenyl groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Vergleich Mit ähnlichen Verbindungen
- Triphenylbismuthine
- Trimethylbismuthine
- Diphenylbismuthine
Eigenschaften
CAS-Nummer |
74724-75-7 |
|---|---|
Molekularformel |
C13H13Bi |
Molekulargewicht |
378.22 g/mol |
IUPAC-Name |
methyl(diphenyl)bismuthane |
InChI |
InChI=1S/2C6H5.CH3.Bi/c2*1-2-4-6-5-3-1;;/h2*1-5H;1H3; |
InChI-Schlüssel |
JLTVDZBIODPVQB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Bi](C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13801132.png)


![2,5-Cyclohexadien-1-one, 4,4'-[3-(2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)-1,2-cyclopropanediylidene]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B13801151.png)
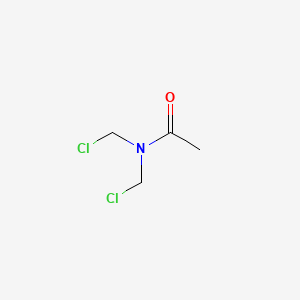
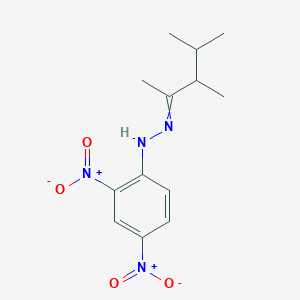
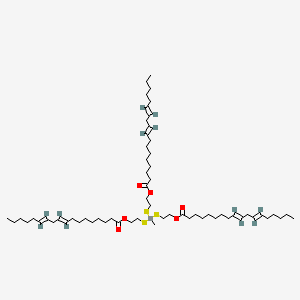

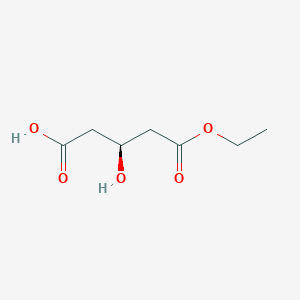

![N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)hydroxylamine](/img/structure/B13801183.png)
